Ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs Indoles are known for their biological activities and are found in various natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include appropriate substituted phenylhydrazine and ethyl 2-oxoacetate, followed by cyclization and functional group modifications to introduce the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production of indole derivatives generally involves large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to produce these compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: This compound can be used in the development of new pharmaceuticals targeting various diseases.
Industry: Indole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. For example, they can inhibit enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups on the indole ring enhances its potential for diverse chemical reactions and biological activities .
Properties
Molecular Formula |
C12H13NO4 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-7-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(15)10-11(14)7-5-4-6-8(16-2)9(7)13-10/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
QZGCNYSDTMNCEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)OC)O |
Origin of Product |
United States |
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